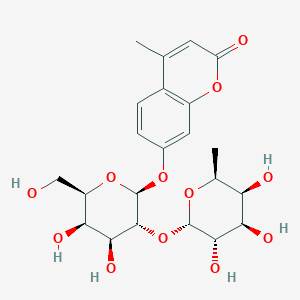

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is composed of a 4-methylumbelliferone moiety linked to a disaccharide consisting of alpha-L-fucopyranose and beta-D-galactopyranose. This compound is particularly useful in the study of glycosidase enzymes, which cleave the glycosidic bond to release 4-methylumbelliferone, a fluorescent molecule.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glycosyl donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the high purity of the final product. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidase enzymes. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone and the corresponding sugar moieties.

Common Reagents and Conditions: The hydrolysis reactions typically require specific glycosidase enzymes, such as alpha-L-fucosidase and beta-D-galactosidase. The reactions are carried out in buffered aqueous solutions at optimal pH and temperature conditions for the respective enzymes.

Major Products Formed: The major products formed from the hydrolysis of this compound are 4-methylumbelliferone, alpha-L-fucose, and beta-D-galactose. 4-Methylumbelliferone is a fluorescent compound that can be easily detected and quantified using fluorescence spectroscopy.

科学的研究の応用

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is widely used in scientific research for the study of glycosidase enzymes. It serves as a fluorogenic substrate in enzyme assays, allowing researchers to monitor enzyme activity through the detection of fluorescence. This compound is also used in the screening of enzyme inhibitors, which are potential therapeutic agents for various diseases.

In biology and medicine, this compound is employed in the diagnosis of lysosomal storage disorders, where deficiencies in specific glycosidase enzymes lead to the accumulation of undegraded substrates. By using this compound in diagnostic assays, clinicians can identify enzyme deficiencies and monitor the effectiveness of enzyme replacement therapies.

作用機序

The mechanism of action of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves the enzymatic cleavage of the glycosidic bond by glycosidase enzymes. The enzymes recognize the specific glycosidic linkage and catalyze its hydrolysis, resulting in the release of 4-methylumbelliferone. The released 4-methylumbelliferone exhibits strong fluorescence, which can be measured to determine enzyme activity.

類似化合物との比較

Similar Compounds:

- 4-Methylumbelliferyl beta-D-galactopyranoside

- 4-Methylumbelliferyl alpha-L-fucopyranoside

- 4-Methylumbelliferyl beta-D-glucopyranoside

Uniqueness: 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its dual glycosidic linkages, which allow it to be used in assays for both alpha-L-fucosidase and beta-D-galactosidase enzymes. This dual functionality makes it a versatile tool in biochemical research, enabling the simultaneous study of multiple enzyme activities.

生物活性

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside (MUF-Fuc-Gal) is a synthetic compound that serves as a fluorogenic substrate primarily in biochemical assays. Its structure comprises a 4-methylumbelliferone moiety linked to a disaccharide consisting of alpha-L-fucopyranose and beta-D-galactopyranose. This compound is particularly significant in studying glycosidase enzymes, which are crucial for various biological processes.

MUF-Fuc-Gal is synthesized through a glycosylation reaction involving 4-methylumbelliferone and appropriate glycosyl donors. The synthesis typically employs Lewis acid catalysts such as boron trifluoride etherate in anhydrous solvents to facilitate the reaction while minimizing side products. The final product is purified through methods like column chromatography to achieve high purity levels essential for biological assays .

The biological activity of MUF-Fuc-Gal is primarily attributed to its enzymatic hydrolysis by glycosidases, specifically alpha-L-fucosidase and beta-D-galactosidase. Upon cleavage of the glycosidic bond, MUF-Fuc-Gal releases 4-methylumbelliferone, which exhibits strong fluorescence. This property allows for sensitive detection and quantification of enzyme activity using fluorescence spectroscopy .

Biological Applications

MUF-Fuc-Gal has several applications in biochemical research:

- Enzyme Activity Assays : It serves as a substrate for measuring the activity of glycosidases, facilitating studies on carbohydrate metabolism and enzyme kinetics.

- Diagnostic Tools : The compound is employed in diagnosing lysosomal storage disorders, where specific glycosidase deficiencies lead to substrate accumulation. By using MUF-Fuc-Gal in assays, clinicians can identify enzyme deficiencies and monitor treatment efficacy .

- Inhibitor Screening : MUF-Fuc-Gal is also utilized in screening potential enzyme inhibitors, which may serve as therapeutic agents for various diseases.

Case Studies and Research Findings

Research has demonstrated the utility of MUF-Fuc-Gal in various contexts:

- Glycosidase Activity Measurement : A study highlighted the use of MUF-Fuc-Gal to assess the activity of alpha-L-fucosidase in human fibroblasts and leukocytes, providing insights into enzyme kinetics under different physiological conditions .

- Lysosomal Storage Disorders : In clinical settings, MUF-Fuc-Gal has been used to diagnose Krabbe disease by measuring galactocerebrosidase activity, demonstrating its relevance in identifying metabolic disorders .

- Enzyme Inhibition Studies : Research also indicates that MUF-Fuc-Gal can be used to evaluate the inhibitory effects of various compounds on glycosidase activity, aiding drug discovery efforts aimed at targeting specific enzymatic pathways.

Comparative Analysis

MUF-Fuc-Gal can be compared with similar fluorogenic substrates:

| Compound Name | Unique Features | Applications |

|---|---|---|

| 4-Methylumbelliferyl beta-D-galactopyranoside | Lacks fucose moiety | Beta-galactosidase studies |

| 4-Methylumbelliferyl alpha-L-fucopyranoside | Lacks galactose moiety | Alpha-fucosidase studies |

| 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl) | Contains both fucose and galactose | Dual enzyme activity assays |

MUF-Fuc-Gal's unique dual glycosidic linkages provide versatility for studying multiple glycosidases simultaneously, making it an invaluable tool in biochemical research .

特性

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUSHJADSGABK-WAPVNEFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。